molecular formula C6H6BF2NO2 B2652896 (6-(Difluoromethyl)pyridin-3-yl)boronic acid CAS No. 2407646-08-4

(6-(Difluoromethyl)pyridin-3-yl)boronic acid

Cat. No. B2652896
CAS RN: 2407646-08-4
M. Wt: 172.93
InChI Key: YYPFDJRXPYFRTQ-UHFFFAOYSA-N
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Description

“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular weight of 209.39 . It is a hydrochloride salt and is usually available in powder form . The IUPAC name for this compound is “(6-(difluoromethyl)pyridin-3-yl)boronic acid hydrochloride” and its InChI code is "1S/C6H6BF2NO2.ClH/c8-6(9)5-2-1-4(3-10-5)7(11)12;/h1-3,6,11-12H;1H" .


Synthesis Analysis

The synthesis of boronic acids, such as “(6-(Difluoromethyl)pyridin-3-yl)boronic acid”, often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(6-(Difluoromethyl)pyridin-3-yl)boronic acid” can be represented by the InChI code "1S/C6H6BF2NO2.ClH/c8-6(9)5-2-1-4(3-10-5)7(11)12;/h1-3,6,11-12H;1H" . This indicates that the compound consists of carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .


Chemical Reactions Analysis

Boronic acids, including “(6-(Difluoromethyl)pyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is a hydrochloride salt that is typically available in powder form . It has a molecular weight of 209.39 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Agrochemical Applications

The compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines, which are closely related to your compound, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Pyridinylboronic Acids and Esters

The compound can be synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

C-H and C-F Bond Borylation

Iridium- or rhodium-catalyzed borylation of arenes via C-H activation is one of the most promising methods for the preparation of pyridinylboronic acids . This method can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .

Suzuki-Miyaura Cross-Coupling Reactions

3-Pyridinylboronic acid, which is structurally similar to your compound, can be used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions .

Regioselective Suzuki-Miyaura Coupling

The compound can be used in regioselective Suzuki-Miyaura coupling . This is a type of cross-coupling reaction used to synthesize carbon-carbon bonds .

Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation

The compound can be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This is a type of reaction that forms a ring structure .

N-Arylation Using Copper Acetylacetonate Catalyst

The compound can be used in N-arylation using a copper acetylacetonate catalyst . This is a type of reaction that forms a carbon-nitrogen bond .

Mechanism of Action

The mechanism of action of boronic acids in Suzuki-Miyaura coupling reactions involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[6-(difluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPFDJRXPYFRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Difluoromethyl)pyridin-3-YL]boronic acid

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